Cyclobutyl(2-fluorophenyl)methanamine
Description
Cyclobutyl(2-fluorophenyl)methanamine (chemical formula: C₁₁H₁₅ClFN; molecular weight: 215.7) is a chiral amine derivative featuring a cyclobutane ring fused to a 2-fluorophenyl group. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing inhibitors targeting enzymes such as AAA ATPase p97 and kappa opioid receptors . Its structure combines steric bulk from the cyclobutyl group with the electron-withdrawing properties of the 2-fluorophenyl substituent, which may enhance binding affinity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
cyclobutyl-(2-fluorophenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8,11H,3-5,13H2 |
InChI Key |
YJFHXADLILVEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- (2-Chlorophenyl)(cyclopropyl)methanamine (C₁₀H₁₁ClN): Replaces fluorine with chlorine and cyclobutyl with cyclopropyl. Lower molecular weight (201.67 vs. 215.7) may improve bioavailability .
- The (S)-enantiomer shows specificity in receptor binding, as seen in opioid receptor studies .
Ring System Modifications
- Cyclobutyl(oxolan-2-yl)methanamine (C₉H₁₇NO): Replaces 2-fluorophenyl with tetrahydrofuran (oxolane), introducing oxygen’s electronegativity. Increased polarity may improve aqueous solubility but reduce blood-brain barrier penetration .
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine (Intermediate in p97 inhibitors):
Structure-Activity Relationship (SAR) Insights
- Cyclobutyl vs.
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and hydrogen bonding, whereas chlorine may improve hydrophobic interactions .
- Piperazine Additions : Nitrogen-containing substituents (e.g., 4-methylpiperazine) boost solubility and modulate potency, as seen in p97 inhibitors .
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, cyclobutyl(2-fluorophenyl)ketone (1.0 equiv) is reacted with ammonium acetate (2.5 equiv) in methanol under reflux. Sodium cyanoborohydride (1.2 equiv) is added portionwise at 0°C, and the mixture is stirred for 12–24 hours at room temperature. The reaction is quenched with aqueous HCl, and the product is extracted into dichloromethane. Yields typically range from 60–75%, with purity >90% after column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0°C → RT |
| Reducing Agent | NaBH3CN |
| Yield | 68% (average) |
| Purity (HPLC) | 92% |
This method avoids the use of hazardous intermediates and is compatible with acid-sensitive substrates. However, stereochemical control remains a limitation, often producing racemic mixtures.
Buchwald-Hartwig Amination of Halogenated Precursors
Transition-metal-catalyzed amination provides a stereoselective route to this compound. A nickel-catalyzed cross-coupling approach using cyclobutyl halides and 2-fluoroaniline derivatives has been reported.
Catalytic System Optimization
A mixture of Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile facilitates the coupling of 2-fluorophenylboronic acid with cyclobutylmethyl bromide (1.2 equiv) at 100°C for 12 hours. The reaction proceeds via a putative nickelacycle intermediate, enabling C–N bond formation with minimal epimerization.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Ni(COD)₂/PCy₃/Ti(OiPr)₄ |
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Yield | 72% |
| ee (Chiral HPLC) | >98% |
This method is advantageous for accessing enantiopure material but requires rigorous exclusion of moisture and oxygen.
Hydrolysis of Nitrile Intermediates
Hydrogenation of nitriles to primary amines offers a high-yielding pathway. Cyclobutyl(2-fluorophenyl)acetonitrile is subjected to hydrogenolysis in the presence of a nickel silicate catalyst.
Hydrogenation Protocol
In a stainless-steel autoclave, cyclobutyl(2-fluorophenyl)acetonitrile (1.0 equiv) is dissolved in ethanol with 5% Pd/C (10 wt%). The reaction is pressurized with H₂ (50 psi) and stirred at 80°C for 8 hours. After filtration and concentration, the crude amine is treated with HCl/Et₂O to afford the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Pressure | 50 psi H₂ |
| Temperature | 80°C |
| Yield | 85% |
| Purity (LC-MS) | 95% |
This method is scalable but requires careful handling of pyrophoric catalysts.
Resolution of Racemic Mixtures via Chiral Auxiliaries
For enantioselective synthesis, resolution using chiral resolving agents such as dibenzoyl tartaric acid (DBTA) is employed. Racemic this compound is treated with DBTA in ethanol, yielding diastereomeric salts that are separated by fractional crystallization.
Key Data:
| Parameter | Value |
|---|---|
| Resolving Agent | (R,R)-DBTA |
| Solvent | Ethanol |
| Diastereomeric Excess | 96% |
| Recovery Yield | 40% (per cycle) |
This approach is cost-effective for small-scale production but suffers from moderate yields.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC analysis using a C18 column (5–90% MeOH in 0.1% TFA/H₂O) confirms purity >99% for pharmaceutical-grade material.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow hydrogenation systems with immobilized catalysts (e.g., Ni-SiO₂) reduce reaction times to 2–4 hours while maintaining yields >80% . Solvent recovery systems and in-line FTIR monitoring ensure compliance with green chemistry principles.
Q & A
Q. What are the primary synthetic routes for Cyclobutyl(2-fluorophenyl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting cyclobutyl bromide (or boronic acid derivatives) with 2-fluorobenzylamine in the presence of a base (e.g., K₂CO₃) and a solvent like DMF at elevated temperatures . For example, Suzuki-Miyaura coupling using a cyclobutylboronic acid and 2-fluorophenyl bromide with a palladium catalyst can achieve high selectivity under mild conditions . Yield optimization requires precise control of temperature (70–100°C), solvent polarity, and catalyst loading. Impurities often arise from incomplete substitution or side reactions with the fluorine group; purification via column chromatography or recrystallization is critical .
Q. How can researchers characterize this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclobutyl ring (δ 2.5–3.5 ppm for strained CH₂ groups) and fluorophenyl moiety (δ 6.8–7.4 ppm with coupling constants J = 8–10 Hz for aromatic protons adjacent to fluorine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₃F₂N, MW 197.22) and detects fragmentation patterns, such as loss of the cyclobutyl group .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and identifies byproducts like dehalogenated derivatives .
Q. What are the stability considerations for this compound under various storage and experimental conditions?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Long-term storage requires airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent amine oxidation or cyclobutyl ring opening . In solution, avoid polar aprotic solvents (e.g., DMSO) at high temperatures, which accelerate decomposition. Stability assays using accelerated aging (40°C/75% RH for 4 weeks) and LC-MS tracking are recommended to establish shelf-life .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity and biological activity compared to other halogenated analogs?
- Methodological Answer : The fluorine atom’s electronegativity increases the phenyl ring’s electron-withdrawing effect, enhancing binding to hydrophobic pockets in enzymes/receptors (e.g., serotonin or dopamine transporters) . Compared to chloro or bromo analogs, the 2-fluoro derivative shows higher metabolic stability due to resistance to cytochrome P450 oxidation. Structure-activity relationship (SAR) studies using radioligand binding assays (e.g., IC₅₀ values for receptor affinity) reveal that fluorine’s small van der Waals radius minimizes steric hindrance, improving target engagement .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in activity (e.g., EC₅₀ values varying by >10-fold across studies) often stem from differences in:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) or cation concentrations (e.g., Mg²⁺) can alter receptor binding kinetics .
- Enantiomeric Purity : Chiral centers in the cyclobutyl group may lead to opposing effects; chiral HPLC or asymmetric synthesis ensures enantiomer-specific activity .
- Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., NIH/3T3 vs. HEK293) to control for expression levels of target proteins .
Q. How can researchers investigate the compound’s interaction with enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms?
- Methodological Answer :
- Enzyme Inhibition Assays : Preincubate the compound with recombinant MAO-A/MAO-B or CYP3A4/CYP2D6 isoforms, measuring residual activity via fluorogenic substrates (e.g., kynuramine for MAO) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the fluorophenyl group and catalytic residues (e.g., FAD in MAO) .
- Metabolite Profiling : Incubate with liver microsomes and identify metabolites via LC-MS/MS to assess metabolic pathways (e.g., N-demethylation or ring hydroxylation) .
Key Considerations for Researchers
- Contradictions in Data : Cross-validate biological activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Scalability : Transition from batch to flow chemistry for multi-gram synthesis while maintaining enantiomeric excess (>99%) .
- Safety : Use PPE (nitrile gloves, respirators) to handle amine intermediates, which may cause skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
